Riociguat-d6 is a deuterated analog of Riociguat, a medication primarily used for the treatment of pulmonary hypertension. This compound is notable for its ability to stimulate soluble guanylate cyclase, an enzyme that plays a crucial role in the cardiovascular system by mediating the effects of nitric oxide. The deuterated form, Riociguat-d6, is utilized in various scientific studies, particularly those involving pharmacokinetics and metabolic pathways.
Riociguat-d6 is classified under the category of soluble guanylate cyclase stimulators. It is derived from the original Riociguat compound through deuteration, which involves replacing hydrogen atoms with deuterium to create a stable isotopic variant. This modification allows for enhanced tracking in metabolic studies due to the distinct mass differences between hydrogen and deuterium.
The synthesis of Riociguat-d6 involves a multi-step chemical process that typically mirrors the synthesis of Riociguat, with specific modifications to incorporate deuterium.
Riociguat-d6 shares a similar molecular structure with its non-deuterated counterpart but includes deuterium atoms at specific positions. Its molecular formula can be represented as C_22H_22D_6N_6O_3S.
Riociguat-d6 undergoes similar chemical reactions as Riociguat due to their structural similarities. Key reactions include:
The use of deuterated compounds like Riociguat-d6 allows researchers to gain insights into drug metabolism and pharmacokinetics more accurately.
Riociguat-d6 acts by stimulating soluble guanylate cyclase, which leads to increased levels of cyclic guanosine monophosphate within vascular smooth muscle cells. This process results in:
The pharmacological activity of Riociguat-d6 can be quantitatively assessed through various assays that measure cyclic guanosine monophosphate levels and vascular responses.
These properties are crucial for determining appropriate handling and application methods in laboratory settings.
Riociguat-d6 is primarily used in pharmacological research for:
Riociguat-d6 is a stable isotope-labeled analog of the soluble guanylate cyclase (sGC) stimulator riociguat, featuring specific substitutions of hydrogen atoms with deuterium (²H) and carbon-13 (¹³C). The labeling pattern involves six deuterium atoms and one ¹³C atom, strategically positioned to maintain bioequivalence while enabling precise tracking. As depicted in the SMILES notation (FC1=C(C=CC=C1)CN2N=C(C3=NC(N)=C(N(C([2H])([2H])[2H])C(OC([2H])([2H])[2H])=O)C(N)=N3
), deuterium atoms replace all hydrogens in both N-methyl and methyl ester moieties, forming -N(CD₃) and -OCD₃ groups. The ¹³C is incorporated at the carbamate carbon of the methyl-d₃ ester [3] [8]. This configuration minimizes structural perturbations while introducing a distinct mass signature for analytical differentiation.
Table 1: Isotopic Labeling Sites in Riociguat-d6
Functional Group | Position | Isotopic Substitution | Molecular Environment |
---|---|---|---|
Methyl ester | Methoxy | OCD₃ | Carbamate linker |
Methylamino | N-methyl | NCD₃ | Pyrimidine ring substituent |
Carbamate carbon | Carbonyl | ¹³C | Central carbonyl linkage |
The isotopic modifications in Riociguat-d6 marginally increase its molecular weight from 422.42 g/mol (non-deuterated) to 428.45–429.45 g/mol, as confirmed by high-resolution mass spectrometry [4] [5]. Despite this mass difference, the compound retains near-identical physicochemical behavior to its non-labeled counterpart:
Table 2: Physicochemical Comparison
Property | Riociguat | Riociguat-d6 | Analytical Method |
---|---|---|---|
Molecular weight | 422.42 g/mol | 428.45 g/mol | HRMS |
Solubility in DMSO | ≥10 mg/mL | ≥10 mg/mL | Equilibrium solubility |
Retention time (RPLC) | 8.2 min | 8.1 min | UPLC-MS/MS (C18 column) |
pKa | ~6.5 | ~6.5 | Potentiometric titration |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2